molecular formula C14H23N3O2 B2542533 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pivalamide CAS No. 2034228-01-6

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pivalamide

Katalognummer B2542533
CAS-Nummer: 2034228-01-6
Molekulargewicht: 265.357
InChI-Schlüssel: RYMDCVPOPIXHSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pivalamide" is a chemical entity that can be associated with a class of compounds that exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the tetrahydro-2H-pyran ring and the pivalamide moiety are present in the compounds discussed within the research. These structural features are often explored for their potential in medicinal chemistry, particularly for their roles in modulating biological targets such as receptors or enzymes .

Synthesis Analysis

The synthesis of compounds related to "N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pivalamide" can involve various synthetic strategies. For instance, the preparation of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as cannabinoid receptor agonists suggests the use of multi-step synthetic routes that incorporate the tetrahydro-2H-pyran moiety into more complex structures . Additionally, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement indicates that such pyrazole-containing compounds can be synthesized under mild conditions without a catalyst .

Molecular Structure Analysis

The molecular structure of compounds with similar features to "N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pivalamide" has been studied using techniques such as X-ray crystallography and dynamic NMR spectroscopy. For example, the structure of N-(pyrazol-1-yl) formamide was determined by X-ray crystallography, revealing the Z configuration of the amide bond, which is a common feature in such compounds . This information is crucial for understanding the conformational preferences and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structural elements can be inferred from the studies provided. For instance, the quantitative structure-activity relationships of 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides suggest that the electronic effects of substituents play a significant role in their anti-allergic activity, which could be related to their reactivity in biological systems . Moreover, the enthalpies of formation and associated reactions of N,N-dimethyl derivatives of pivalamide provide insights into the energetics of amides, which are relevant for understanding the chemical reactivity of the pivalamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pivalamide" can be deduced from the enthalpies of formation and physicochemical properties reported. For example, the enthalpies of formation of N,N-dimethyl derivatives of pivalamide were determined by combustion calorimetry, which provides valuable information about the stability and reactivity of the amide bond . Additionally, the cannabinoid receptor agonists with the tetrahydro-2H-pyran moiety were reported to have attractive physicochemical properties, including low CNS penetration, which is an important consideration for the development of analgesic drugs .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are highly dependent on the specific compound. This information is often included in a compound’s Material Safety Data Sheet (MSDS) .

Eigenschaften

IUPAC Name

2,2-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)13(18)16-11-8-15-17(9-11)10-12-6-4-5-7-19-12/h8-9,12H,4-7,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMDCVPOPIXHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.